Diethyl undecylphosphonate

Description

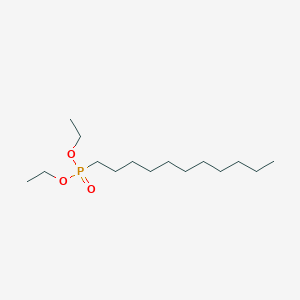

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H33O3P |

|---|---|

Molecular Weight |

292.39 g/mol |

IUPAC Name |

1-diethoxyphosphorylundecane |

InChI |

InChI=1S/C15H33O3P/c1-4-7-8-9-10-11-12-13-14-15-19(16,17-5-2)18-6-3/h4-15H2,1-3H3 |

InChI Key |

BICWTNZQDHXYGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCP(=O)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl Undecylphosphonate and Analogous Long Chain Phosphonates

Established Synthetic Routes to Diethyl Undecylphosphonate

Michaelis-Arbuzov Reaction for Undecylphosphonate Ester Synthesis

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming a carbon-phosphorus bond. nih.gov This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. nih.govorganic-chemistry.org In the specific case of this compound, the reaction proceeds by the nucleophilic attack of triethyl phosphite on an undecyl halide, typically 1-bromoundecane (B50512) or 1-iodoundecane. jk-sci.comwikipedia.org

The reaction mechanism is initiated by the SN2 attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the undecyl halide. wikipedia.org This step forms a quasi-phosphonium salt intermediate. Subsequently, the displaced halide ion attacks one of the ethyl groups of the phosphonium (B103445) salt in a second SN2 reaction, leading to the formation of the final product, this compound, and a volatile ethyl halide. wikipedia.org The reaction is typically carried out at elevated temperatures, often between 120 °C and 160 °C, to facilitate the dealkylation of the intermediate. wikipedia.org

The reactivity of the alkyl halide is a critical factor, with the order of reactivity being R-I > R-Br > R-Cl. jk-sci.com While primary alkyl halides like those derived from undecane (B72203) react readily, secondary and tertiary halides are generally not effective. jk-sci.com The Michaelis-Arbuzov reaction is widely utilized for preparing phosphonate (B1237965) esters that can be further used in other synthetic transformations, such as the Horner-Wadsworth-Emmons reaction. organic-chemistry.orgwikipedia.org

Table 1: Key Features of the Michaelis-Arbuzov Reaction for this compound Synthesis

| Feature | Description |

| Reactants | Triethyl phosphite and an undecyl halide (e.g., 1-bromoundecane) |

| Product | This compound |

| Mechanism | Initial SN2 attack by phosphorus on the alkyl halide, followed by dealkylation of the phosphonium intermediate by the halide ion. wikipedia.org |

| Reaction Conditions | Typically requires heating (120-160 °C). wikipedia.org |

| Alkyl Halide Reactivity | I > Br > Cl. jk-sci.com |

Michaelis-Becker Reaction for Phosphonate Analogues

The Michaelis-Becker reaction provides an alternative route to phosphonates and their analogues. This method involves the reaction of a dialkyl phosphite (also known as a dialkyl hydrogen phosphonate) with an alkyl halide in the presence of a base. wikipedia.org The base deprotonates the dialkyl phosphite to form a nucleophilic sodium dialkyl phosphite, which then undergoes nucleophilic substitution with the alkyl halide.

For the synthesis of long-chain phosphonates, this reaction can sometimes offer advantages over the Michaelis-Arbuzov reaction, such as milder reaction conditions. tandfonline.com However, the yields of the Michaelis-Becker reaction can often be lower than those obtained through the Michaelis-Arbuzov pathway. wikipedia.org The choice between the two methods often depends on the specific substrate and the desired purity of the product. For instance, the Michaelis-Becker reaction has been shown to be beneficial for synthesizing vinylbenzyl phosphonates at room temperature, avoiding the polymerization that can occur at the higher temperatures required for the Arbuzov reaction. tandfonline.com

Table 2: Comparison of Michaelis-Arbuzov and Michaelis-Becker Reactions

| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction |

| Phosphorus Reactant | Trialkyl phosphite | Dialkyl phosphite and a base |

| Key Intermediate | Phosphonium salt wikipedia.org | Sodium dialkyl phosphite |

| Typical Conditions | High temperature (120-160 °C) wikipedia.org | Often milder, can proceed at room temperature tandfonline.com |

| General Yields | Often higher | Can be lower than the Arbuzov reaction wikipedia.org |

Synthetic Routes from Omega-Bromoalkyl-Substituted Intermediates

The synthesis of this compound can be readily achieved using omega-bromoalkyl-substituted intermediates. A prime example is the reaction of 11-bromoundecane with triethyl phosphite via the Michaelis-Arbuzov reaction. This approach is a direct and common method for introducing the phosphonate group at the terminus of a long alkyl chain.

The reaction of 1-bromo-11-(benzyloxy)undecane with triethyl phosphite also exemplifies this strategy, leading to the formation of diethyl 11-(benzyloxy)undecylphosphonate. This demonstrates the compatibility of the Michaelis-Arbuzov reaction with the presence of other functional groups, such as a benzyloxy ether, on the alkyl chain. This allows for the synthesis of functionalized long-chain phosphonates that can serve as precursors for more complex molecules.

Synthesis of Precursors and Functionalized Undecylphosphonate Esters

The synthesis of functionalized undecylphosphonate esters, such as diethyl 11-hydroxy-undecylphosphonate and diethyl 11-(benzyloxy)undecylphosphonate, expands the synthetic utility of these long-chain phosphonates. These functionalized derivatives can be prepared by employing starting materials that already contain the desired functional group.

For example, diethyl 11-(benzyloxy)undecylphosphonate can be synthesized via the Michaelis-Arbuzov reaction of 1-bromo-11-(benzyloxy)undecane with triethyl phosphite. The benzyloxy group serves as a protecting group for the hydroxyl functionality. Subsequent deprotection, for instance through catalytic hydrogenation, would yield diethyl 11-hydroxy-undecylphosphonate. These terminally functionalized phosphonates are valuable intermediates for further chemical modifications, such as the attachment to other molecules or surfaces.

Advanced and Novel Synthetic Approaches Involving this compound

Triethylamine-Mediated Transformations for Phosphonamidate Formation from this compound

Recent advancements have explored the direct transformation of dialkyl phosphonates into other valuable phosphorus-containing compounds. One such development is the triethylamine-mediated synthesis of phosphonamidates from this compound. This method offers a modular approach to creating phosphonamidates, which are of interest in medicinal chemistry and materials science.

The process involves the activation of the diethyl phosphonate, followed by nucleophilic substitution with an amine. While some methods utilize harsh reagents for the initial activation, a triethylamine-mediated approach provides a milder alternative. This transformation allows for the direct conversion of the relatively stable this compound into a more complex phosphonamidate structure, demonstrating the versatility of this long-chain phosphonate as a synthetic building block. Research has shown that various amines and amino acid derivatives can be successfully coupled with dialkyl phosphonates using this strategy.

Phosphonylaminium Salt Mediated Phosphonylation Reactions with this compound

While direct examples for the synthesis of this compound using phosphonylaminium salts are not extensively documented in readily available literature, the underlying principle involves the generation of a reactive phosphonium salt intermediate. In a general sense, this method would involve the reaction of a phosphine, such as triphenylphosphine, with an undecyl halide (e.g., 1-bromoundecane) to form a phosphonium salt. youtube.com This reaction proceeds via a typical SN2 mechanism. youtube.com

The resulting phosphonium salt can then, in theory, be reacted with a source of the diethyl phosphonate anion. However, the more common and direct routes for synthesizing alkylphosphonates like this compound are the Michaelis-Arbuzov and Michaelis-Becker reactions. The formation of phosphonium salts is a fundamental reaction in organophosphorus chemistry, often utilized in other transformations like the Wittig reaction. youtube.comlibretexts.org The reaction to form the phosphonium salt is generally efficient for primary alkyl halides. youtube.com

Subsequent reaction of this phosphonium salt to yield a phosphonate is less common than direct methods. The general concept, however, highlights the versatility of phosphorus compounds in forming C-P bonds through various intermediates.

Direct Coupling Methods for this compound Derivatives

Direct coupling methods offer a straightforward approach to the synthesis of this compound derivatives. These methods typically involve the reaction of a nucleophilic phosphorus species with an electrophilic alkyl halide.

The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis. nih.govjeol.com It involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide, like 1-haloundecane. The reaction proceeds through the formation of a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the halide ion to yield the diethyl alkylphosphonate. jeol.com This method is widely used for preparing a variety of phosphonates. nih.gov

The Michaelis-Becker reaction provides an alternative route, reacting a dialkyl phosphite (as its sodium salt) with an alkyl halide. researchgate.net This reaction is also a nucleophilic substitution at the alkyl halide. While effective, yields can sometimes be lower than those achieved with the Michaelis-Arbuzov reaction. researchgate.net Microwave-assisted Michaelis-Becker reactions have been shown to improve yields and shorten reaction times for the synthesis of diethyl phosphonates.

A study on the synthesis of mixed phosphonate esters noted that for certain long-chain alkylphosphonates, the Michaelis-Becker reaction was preferred over the Michaelis-Arbuzov reaction to obtain a purer product. jeol.com

| Direct Coupling Method | Reactants | Key Features | Typical Yields |

| Michaelis-Arbuzov | Triethyl phosphite, 1-Haloundecane | Widely applicable, forms a stable C-P bond. nih.govjeol.com | Generally good to high. |

| Michaelis-Becker | Diethyl phosphite, 1-Haloundecane, Base | Alternative to Arbuzov, can be microwave-assisted. | Often lower than Arbuzov, but can be improved. researchgate.net |

Palladium-Catalyzed Reactions in the Synthesis of Phosphonate Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-P bonds, offering milder reaction conditions and greater functional group tolerance compared to traditional methods. nih.gov These reactions typically involve the coupling of a P-H compound, such as diethyl phosphite, with an organic halide or triflate in the presence of a palladium catalyst and a base.

The Hirao reaction is a well-known palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides. While originally focused on sp²-hybridized carbons, advancements have extended these methods to include alkyl halides. The synthesis of benzylphosphonate diesters has been efficiently achieved through a palladium(0)-catalyzed cross-coupling of benzyl (B1604629) halides with H-phosphonate diesters. nih.gov This approach often utilizes ligands like Xantphos to improve catalyst performance. nih.gov

For the synthesis of saturated alkylphosphonates like this compound, palladium-catalyzed coupling of an undecyl halide with diethyl phosphite can be employed. These reactions provide a modern and versatile alternative to the classical methods.

| Catalyst System | Substrates | Advantages |

| Pd(OAc)₂ / Ligand | Alkyl Halide, Diethyl Phosphite | Milder conditions, good functional group tolerance. nih.gov |

| Pd(PPh₃)₄ | Aryl/Vinyl Halide, Diethyl Phosphite | High efficiency, stereospecificity in some cases. |

Purification and Analytical Characterization Techniques in Phosphonate Synthesis Research

The successful synthesis of this compound requires robust methods for purification and comprehensive analytical characterization to confirm the structure and purity of the final product.

Purification Techniques:

Following the synthesis, the crude reaction mixture containing this compound and various byproducts needs to be purified. Column chromatography is a widely used technique for the purification of organic compounds, including phosphonates. youtube.com The choice of the stationary phase (commonly silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation. youtube.com For long-chain, relatively nonpolar compounds like this compound, a non-polar eluent system is typically employed. The progress of the separation is often monitored by thin-layer chromatography (TLC). youtube.com

In some cases, particularly for industrial-scale production, distillation under reduced pressure can be used to purify the product, provided it is thermally stable. For phosphonates that are prone to decomposition at high temperatures, chromatographic methods are preferred.

Analytical Characterization:

A combination of spectroscopic techniques is used to unequivocally identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organophosphorus compounds.

¹H NMR provides information about the protons in the molecule, including the ethyl groups of the phosphonate ester and the protons along the undecyl chain.

¹³C NMR reveals the carbon skeleton of the molecule. The carbon atom directly bonded to the phosphorus will show a characteristic coupling (¹JC-P). jeol.com

³¹P NMR is specific for the phosphorus nucleus and gives a single resonance for this compound, with a chemical shift characteristic of alkylphosphonates. jeol.com Decoupling techniques can be used to simplify the ¹H and ¹³C spectra by removing the P-H and P-C couplings. jeol.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of phosphonates.

The combination of these purification and analytical techniques is essential to ensure the identity and purity of the synthesized this compound, which is critical for its subsequent applications.

Chemical Reactivity and Transformations of Diethyl Undecylphosphonate

Hydrolysis and Dealkylation to Undecylphosphonic Acid

The conversion of diethyl undecylphosphonate to its corresponding phosphonic acid is a fundamental transformation, typically achieved through hydrolysis of the ethyl ester groups. This process is most commonly performed under acidic conditions, which facilitate the sequential cleavage of the two P-O-C bonds.

The hydrolysis of dialkyl phosphonates, such as this compound, to yield phosphonic acids is a widely used synthetic procedure. researchgate.netmdpi.com The reaction is generally carried out by refluxing the phosphonate (B1237965) ester with a strong acid. mdpi.com Concentrated hydrochloric acid (HCl) in an aqueous solution is frequently employed for this purpose. researchgate.netmdpi.com

The conditions often involve using an excess of the acid and allowing the reaction to proceed for several hours to ensure complete conversion. mdpi.com For instance, refluxing with concentrated HCl for periods of up to 12 hours is a common practice for the hydrolysis of various arylphosphonates. mdpi.com In addition to HCl, hydrobromic acid (HBr) can also be used as the catalyst for this transformation. mdpi.com The vigorous conditions are necessary to cleave both stable ester linkages to yield the final undecylphosphonic acid.

The acidic hydrolysis of diethyl phosphonates proceeds in a two-step, consecutive manner, involving an ester-acid intermediate. researchgate.net The generally accepted mechanism for this transformation is the AAc2 (acid-catalyzed, bimolecular, acyl cleavage) pathway. mdpi.com

This mechanism involves the following key steps:

Protonation: The oxygen atom of the phosphonyl group (P=O) is protonated by the acid catalyst, which increases the electrophilicity of the phosphorus atom.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated phosphorus center. This is consistent with an SN2-type mechanism at the phosphorus atom. researchgate.net

First Dealkylation: An ethanol (B145695) molecule is eliminated, leading to the formation of a monoester intermediate, ethyl undecylphosphonate (an ester-acid).

While other mechanisms like the AAl1 route have been observed for sterically hindered phosphonates (e.g., isopropyl esters), the AAc2 mechanism is predominant for primary alkyl esters like the diethyl esters. mdpi.comorganic-chemistry.org

Nucleophilic Substitutions and Derivatizations at the Phosphorus Center

The phosphorus atom in this compound is an electrophilic center that can undergo nucleophilic substitution, allowing for the displacement of one of the ethoxy groups. This reactivity enables the synthesis of a diverse range of phosphonate derivatives, including phosphonamidates, mixed diesters, and phosphonothioates.

Phosphonamidates can be synthesized from this compound through the substitution of an ethoxy group with a nitrogen nucleophile. A modern and mild approach for this conversion involves the electrophilic activation of the phosphonate with triflic anhydride (B1165640) in the presence of 2-iodopyridine. nih.gov This in-situ activation generates a highly reactive phosphonium (B103445) intermediate, which is then readily attacked by various nitrogen nucleophiles. nih.gov For example, amines such as morpholine (B109124) and piperazine (B1678402) (added as their lithium amides) or sulfonamides can serve as competent nucleophiles to produce the corresponding phosphonamidates in good yields. nih.gov

An alternative, more classical method involves the initial monochlorination of the phosphonate ester, followed by substitution with the desired amine. This two-step sequence provides another route to amino acid-based phosphonamidates and other related structures.

| Nitrogen Nucleophile | Resulting Phosphonamidate Structure |

|---|---|

| Nosylamide (NsNH₂) | Undecyl-P(O)(OEt)(NHNs) |

| Tosylamide (TsNH₂) | Undecyl-P(O)(OEt)(NHTs) |

| Morpholine | Undecyl-P(O)(OEt)(N(CH₂)₄O) |

| Piperazine derivative | Undecyl-P(O)(OEt)(N(CH₂)₄NR) |

| Benzylamine | Undecyl-P(O)(OEt)(NHBn) |

| Glycine (B1666218) Methyl Ester | Undecyl-P(O)(OEt)(NHCH₂CO₂Me) |

The synthesis of mixed phosphonate diesters, where the two ester groups are different, can be achieved by reacting this compound with various alcohols or phenols. Direct reaction is possible, particularly with more acidic nucleophiles like phenols. For instance, this compound reacts with phenol (B47542) at room temperature to yield the corresponding ethyl phenyl undecylphosphonate. This reaction demonstrates notable chemoselectivity, as a phenolic hydroxyl group will react in preference to an alcoholic hydroxyl group present in the same molecule.

For a broader range of alcohols, including less acidic aliphatic alcohols, the triflic anhydride activation method is highly effective. nih.gov This strategy allows for the efficient coupling of nucleophiles like isopropyl alcohol, propargyl alcohol, and electron-poor alcohols such as trifluoroethanol to the phosphonate core. nih.gov

| Alcohol/Phenol Nucleophile | Resulting Mixed Diester Structure |

|---|---|

| Phenol | Undecyl-P(O)(OEt)(OPh) |

| Isopropyl Alcohol | Undecyl-P(O)(OEt)(O-iPr) |

| Propargyl Alcohol | Undecyl-P(O)(OEt)(OCH₂C≡CH) |

| Trifluoroethanol | Undecyl-P(O)(OEt)(OCH₂CF₃) |

| Tyrosol | Undecyl-P(O)(OEt)(O-p-C₆H₄(CH₂)₂OH) |

The introduction of sulfur-containing functional groups can be achieved via nucleophilic substitution at the phosphorus center to form phosphonothioates. This transformation parallels the synthesis of phosphonamidates and mixed esters. Using the triflic anhydride activation method, one of the ethoxy groups of this compound can be displaced by a thiol nucleophile. researchgate.net

A variety of thiols, including both aliphatic and aromatic ones, have been shown to be effective nucleophiles in this reaction. This provides a modular and flexible route for the synthesis of phosphonothioates, where a P-S bond is formed in place of a P-O bond. The example in the section title, diethyl 11-mercaptoundecylphosphonate, refers to a thiol on the alkyl chain, a modification typically achieved through other synthetic routes starting from a terminally functionalized undecyl chain. The focus of this section, consistent with reactions at the phosphorus center, is the formation of phosphonothioates.

| Thiol Nucleophile | Resulting Phosphonothioate Structure |

|---|---|

| Decanethiol | Undecyl-P(O)(OEt)(S(CH₂)₉CH₃) |

| Benzyl (B1604629) Mercaptan | Undecyl-P(O)(OEt)(SBn) |

| Cyclohexanethiol | Undecyl-P(O)(OEt)(S-c-C₆H₁₁) |

| tert-Butylthiol | Undecyl-P(O)(OEt)(S-t-Bu) |

| Thiophenol | Undecyl-P(O)(OEt)(SPh) |

Modifications of the Undecyl Chain of this compound

The long undecyl chain of this compound provides a non-polar segment that can be strategically modified at its terminus. These modifications can introduce reactive handles, polymerizable groups, or moieties with specific optical or biological properties, significantly expanding the utility of the parent phosphonate compound. The synthesis of these derivatives typically begins with a precursor molecule, such as diethyl (11-hydroxyundecyl)phosphonate, diethyl (11-bromoundecyl)phosphonate, or diethyl undec-10-en-1-ylphosphonate, which is then converted to the desired functionalized product.

Introduction of Terminal Functional Groups (e.g., Acryloyloxy, Phthalimido, Methacrylamido, Coumarin)

The introduction of diverse functional groups at the ω-position of the undecyl chain is achieved through well-established synthetic organic reactions. These transformations allow for the incorporation of moieties capable of polymerization, fluorescence, or further chemical derivatization.

Acryloyloxy Functionalization:

An acryloyloxy group can be introduced via the esterification of a terminal hydroxyl group. The precursor, diethyl (11-hydroxyundecyl)phosphonate, is synthesized from 11-hydroxyundecylphosphonic acid sigmaaldrich.com. This precursor is then reacted with acryloyl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the HCl byproduct and drive the reaction to completion.

Table 1: Synthesis of Diethyl (11-acryloyloxy)undecyl)phosphonate

| Step | Reactant | Reagent(s) | Solvent | Conditions | Product |

| 1 | Diethyl (11-hydroxyundecyl)phosphonate | Acryloyl chloride, Triethylamine | Dichloromethane | 0 °C to room temp. | Diethyl (11-(acryloyloxy)undecyl)phosphonate |

Phthalimido Functionalization:

The Gabriel synthesis is a classic and highly effective method for introducing a protected primary amine, in this case, the phthalimido group unh.edumasterorganicchemistry.comyoutube.com. The reaction involves the nucleophilic substitution of a terminal halogen with potassium phthalimide (B116566). The starting material, diethyl (11-bromoundecyl)phosphonate, is heated with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF) to yield the target N-alkylphthalimide derivative masterorganicchemistry.comorgsyn.org.

Table 2: Synthesis of Diethyl (11-phthalimidoundecyl)phosphonate

| Step | Reactant | Reagent(s) | Solvent | Conditions | Product |

| 1 | Diethyl (11-bromoundecyl)phosphonate | Potassium phthalimide | Dimethylformamide (DMF) | Heat | Diethyl (11-phthalimidoundecyl)phosphonate |

Methacrylamido Functionalization:

The preparation of a terminal methacrylamido group is a two-step process. First, a primary amine is installed using the Gabriel synthesis, starting from diethyl (11-bromoundecyl)phosphonate to form diethyl (11-phthalimidoundecyl)phosphonate. The phthalimide protecting group is then cleaved by reacting with hydrazine (B178648) (Ing-Manske procedure) in a solvent like ethanol to liberate the primary amine, diethyl (11-aminoundecyl)phosphonate masterorganicchemistry.com. In the second step, this amine is acylated using methacryloyl chloride in the presence of a base to afford the final product researchgate.netresearchgate.net.

Table 3: Synthesis of N-[11-(Diethylphosphono)undecyl]methacrylamide

| Step | Reactant | Reagent(s) | Solvent | Conditions | Product |

| 1 | Diethyl (11-phthalimidoundecyl)phosphonate | Hydrazine (N₂H₄) | Ethanol | Reflux | Diethyl (11-aminoundecyl)phosphonate |

| 2 | Diethyl (11-aminoundecyl)phosphonate | Methacryloyl chloride, Triethylamine | Dichloromethane | 0 °C to room temp. | N-[11-(Diethylphosphono)undecyl]methacrylamide |

Coumarin (B35378) Functionalization:

A fluorescent coumarin moiety can be appended to the undecyl chain through a Williamson ether synthesis masterorganicchemistry.combyjus.comfrancis-press.com. This Sₙ2 reaction involves the O-alkylation of a hydroxycoumarin with an alkyl halide. 7-Hydroxycoumarin is first deprotonated with a base, such as potassium carbonate, to form a more nucleophilic phenoxide. This is then reacted with diethyl (11-bromoundecyl)phosphonate in a polar aprotic solvent to form the coumarin ether derivative.

Table 4: Synthesis of Diethyl (11-((2-oxo-2H-chromen-7-yl)oxy)undecyl)phosphonate

| Step | Reactant | Reagent(s) | Solvent | Conditions | Product |

| 1 | 7-Hydroxycoumarin, Diethyl (11-bromoundecyl)phosphonate | Potassium carbonate (K₂CO₃) | Acetonitrile or DMF | Heat | Diethyl (11-((2-oxo-2H-chromen-7-yl)oxy)undecyl)phosphonate |

Oxidative Transformations of Undecylphosphonate Derivatives

Oxidative cleavage provides a powerful method for transforming an alkenylphosphonate into a molecule bearing both a phosphonate and a terminal carbonyl group (either an aldehyde or a carboxylic acid). This transformation is most commonly achieved through ozonolysis.

The typical precursor for this reaction is diethyl undec-10-en-1-ylphosphonate, which can be synthesized via the Michaelis-Arbuzov reaction of 11-bromo-1-undecene (B109033) with triethyl phosphite (B83602) unh.edunih.gov.

Ozonolysis involves bubbling ozone (O₃) through a solution of the alkene at low temperature (typically -78 °C), which cleaves the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide masterorganicchemistry.comlibretexts.orglibretexts.org. The final product is determined by the nature of the workup procedure.

Oxidative Workup: Subsequent treatment of the ozonide with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), results in the formation of a carboxylic acid. In the case of diethyl undec-10-en-1-ylphosphonate, this yields 10-(diethylphosphono)decanoic acid, a valuable bifunctional molecule with a terminal phosphonate and a terminal carboxylic acid libretexts.orgmasterorganicchemistry.com.

Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc metal with acetic acid, cleaves the ozonide to furnish an aldehyde. This procedure, when applied to diethyl undec-10-en-1-ylphosphonate, produces 10-(diethylphosphono)decanal masterorganicchemistry.comyoutube.com.

Table 5: Oxidative Cleavage of Diethyl undec-10-en-1-ylphosphonate via Ozonolysis

| Workup Type | Reagent 1 | Reagent 2 (Workup) | Solvent | Conditions | Product |

| Oxidative | Ozone (O₃) | Hydrogen Peroxide (H₂O₂) | Dichloromethane/Methanol | 1) -78 °C; 2) Warm | 10-(Diethylphosphono)decanoic acid |

| Reductive | Ozone (O₃) | Dimethyl Sulfide (DMS) | Dichloromethane/Methanol | 1) -78 °C; 2) Warm | 10-(Diethylphosphono)decanal |

Synthesis and Investigation of Diethyl Undecylphosphonate Derivatives and Analogues

Undecylphosphonic Acid and its Salts: Advanced Applications

Undecylphosphonic acid, derived from the hydrolysis of diethyl undecylphosphonate, serves as a critical building block for advanced materials. Its long alkyl chain combined with the reactive phosphonic acid headgroup allows for the construction of highly organized molecular architectures with tailored properties.

Role in Surface Functionalization and Coordination Chemistry

Undecylphosphonic acid is exemplary in its ability to form dense, highly ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. psu.eduresearchgate.net This is attributed to the strong affinity of the phosphonic acid headgroup for surfaces such as titanium oxide (TiO₂), zirconium oxide (ZrO₂), and zinc oxide (ZnO). psu.edunih.gov The formation of these monolayers is a robust method for modifying the surface properties of materials, including their wettability, corrosion resistance, and biocompatibility.

The process involves an acid-base catalyzed condensation reaction between the P-OH groups of the phosphonic acid and the metal-OH groups on the oxide surface. researchgate.net This results in the formation of stable metal-oxygen-phosphorus (M-O-P) bonds, which anchor the undecylphosphonate molecules to the substrate. researchgate.net The long undecyl chains then orient themselves away from the surface, driven by van der Waals interactions, to form a densely packed, quasi-crystalline layer. psu.edu The degree of conformational order within these SAMs, with the inner methylene (B1212753) units adopting an all-trans conformation, is comparable to that of well-established thiol-on-gold systems. psu.edu

Beyond surface modification, the phosphonic acid moiety is an effective ligand in coordination chemistry. youtube.com It can coordinate with a wide range of metal ions to form metal phosphonate (B1237965) networks. While specific studies on undecylphosphonic acid coordination polymers are less common, the principles derived from other alkylphosphonic acids are applicable. The phosphonate group can act as a multidentate ligand, bridging metal centers to create one-, two-, or three-dimensional structures. A complex ion typically consists of a central metal cation bonded to one or more ligands, which can be neutral molecules or ions. youtube.com

Supramolecular Properties of Phosphonic Acids

The phosphonic acid functional group is a powerful synthon for designing supramolecular assemblies due to its capacity for strong and directional hydrogen bonding. nih.gov In the solid state, undecylphosphonic acid molecules can self-assemble into well-defined structures. The P=O group acts as a hydrogen bond acceptor, while the two P-OH groups serve as hydrogen bond donors.

Phosphonamidate Analogues Derived from this compound

The conversion of this compound into phosphonamidates represents a significant pathway for creating structural diversity and accessing compounds with potential biological activity. This transformation replaces one of the ethoxy groups with a nitrogen-containing substituent.

P-Alkylphosphonamidates and Their Structural Diversification

A flexible and efficient method for synthesizing P-alkylphosphonamidates from this compound has been developed, avoiding harsh reagents and conditions. researchgate.netmdpi.com A key methodology involves a triethylamine-mediated transformation. researchgate.net In this process, the starting this compound is first activated by chlorination with oxalyl chloride, catalyzed by a small amount of dimethylformamide (DMF), to form an unstable phosphonochloridate intermediate. This reactive intermediate is not isolated but is immediately reacted with a primary or secondary amine in the presence of triethylamine (B128534). researchgate.netresearchgate.net The triethylamine acts as a base to neutralize the HCl generated during the reaction and facilitates the nucleophilic attack of the amine on the phosphorus center.

This protocol allows for the synthesis of a wide array of ethyl undecylphosphonamidates by simply varying the amine component. researchgate.net It has been successfully applied to a range of primary and secondary amines, demonstrating its broad applicability for structural diversification. researchgate.net For instance, reactions with isopropylamine (B41738) or methylamine (B109427) yield the corresponding N-isopropyl or N-methyl phosphonamidates. researchgate.net A significant advantage of this method is the ability to generate primary phosphonamidates (where the nitrogen is bonded to two hydrogen atoms) by using ammonium (B1175870) acetate (B1210297) as a safe and inexpensive ammonia (B1221849) surrogate. researchgate.net

Amino Acid-Based Phosphonamidates

Expanding on the phosphonamidate synthesis, the same triethylamine-mediated methodology can be used to couple amino acid esters to the undecylphosphonate backbone. mdpi.com This creates a class of compounds that merges the structural features of phosphonates and amino acids, which is of interest in medicinal chemistry and as potential enzyme inhibitors. nih.gov

The synthesis proceeds by reacting the in-situ generated phosphonochloridate of this compound with the desired amino acid ester hydrochloride salt. mdpi.com Triethylamine is again used as a base to both neutralize the HCl byproduct and deprotonate the amino acid ester hydrochloride, allowing the free amino group to act as a nucleophile. This approach has been used to synthesize a variety of amino acid-based phosphonamidates, such as those derived from glycine (B1666218) methyl ester and other amino acid derivatives. mdpi.com This method is particularly valuable as it provides a direct route from readily available diethyl alkylphosphonates to these more complex, bifunctional molecules without requiring the pre-synthesis of complex reagents. mdpi.comresearchgate.net

Bi-functionalized Undecylphosphonate Ligands

Bi-functionalized undecylphosphonate ligands are molecules that possess two distinct functional groups: the phosphonate group for anchoring and a second, different functional group at the other end of the undecyl chain for subsequent chemical reactions. researchgate.netpsu.edu These ligands are crucial for creating complex, multi-layered surface architectures.

The synthesis of such ligands typically involves starting with a long-chain alkyl halide that already contains a protected functional group. For example, starting with an 11-bromoundecanol, where the hydroxyl group is protected, one could perform a Michaelis-Arbuzov reaction with triethyl phosphite (B83602) to introduce the diethyl phosphonate group. organic-chemistry.org Subsequent deprotection of the hydroxyl group and hydrolysis of the phosphonate ester would yield 11-hydroxyundecylphosphonic acid.

This bi-functional molecule can then be used in a two-step surface modification process. First, the phosphonic acid headgroup strongly binds to a metal oxide surface, forming a stable SAM. researchgate.net This exposes the terminal hydroxyl groups at the outer surface of the monolayer. These hydroxyl groups can then be activated, for example with carbonyldiimidazole, to react with other molecules, such as the amine groups in proteins or other biomolecules. researchgate.netpsu.edu This strategy allows for the covalent immobilization of a wide range of molecules onto a surface, with the undecylphosphonate acting as a stable, orienting linker. This approach is central to the development of biosensors, biocompatible coatings, and platforms for controlled chemical reactions on surfaces.

Design and Synthesis of Diethyl-omega-[(7-oxycoumaryl)alkyl]phosphonate Ligands

The synthesis of diethyl-omega-[(7-oxycoumaryl)alkyl]phosphonate ligands involves creating molecules that combine the structural features of a phosphonate, an alkyl chain, and a coumarin (B35378) group. These compounds are of interest for their potential as fluorescent probes and for their biological activity. The coumaryl moiety serves as a fluorophore, while the phosphonate group can interact with biological targets or surfaces. The synthesis typically involves the reaction of a halogenated coumarin with a phosphonate-containing alcohol or the coupling of a coumaryl derivative with a phosphonate-containing alkyl halide. The specific length of the alkyl chain, such as the undecyl group, can be varied to modulate the molecule's hydrophobicity and spatial orientation.

Mercaptophosphonic Acids with Undecyl Chains as Linkers

Mercaptophosphonic acids that feature an undecyl chain are designed as bifunctional linkers. core.ac.uk These molecules possess a thiol (-SH) group at one end and a phosphonic acid (-PO(OH)₂) group at the other, separated by the eleven-carbon undecyl chain. This structure allows them to anchor to different types of surfaces. For instance, the phosphonic acid group can bind strongly to metal oxide surfaces like titanium dioxide or zinc oxide, while the thiol group can attach to noble metals such as gold. core.ac.uk

The synthesis of these linkers, such as 11-mercaptoundecylphosphonic acid (MUPA), has been developed to create self-assembled monolayers (SAMs) on various substrates. core.ac.uk These SAMs can be used to modify surface properties or to act as a bridge for attaching other molecules, such as quantum dots in solar cell applications. core.ac.uk The undecyl chain provides a long, flexible spacer that ensures the formation of well-ordered monolayers.

Table 1: Examples of Mercapto-Linkers with Varying Chain Lengths

| Compound Name | Abbreviation | Chain Length |

| 2-mercaptoethylphosphonic acid | MEPA | 2 carbons |

| 11-mercaptoundecylphosphonic acid | MUPA | 11 carbons |

Polymerizable Phosphonate Monomers and Oligomers Based on Undecylphosphonate Scaffolds

The undecylphosphonate structure serves as a valuable platform for creating polymerizable monomers and oligomers. By incorporating reactive groups such as acrylates or methacrylates, these monomers can be polymerized to form materials with tailored properties, including applications in dental composites and coatings.

Monomers containing both a phosphonate group and a polymerizable acryloyloxy or methacryloyloxy group are synthesized for the development of functional polymers. bogazici.edu.trresearchgate.net The undecylphosphonate moiety can be functionalized with these reactive groups through esterification reactions. These monomers can undergo free-radical polymerization, often initiated by UV light or heat, to form crosslinked polymer networks. bogazici.edu.tr The presence of the phosphonate group can enhance adhesion to mineralized tissues like dentin and enamel, making these monomers promising for dental adhesive formulations. bogazici.edu.tr The long undecyl chain can influence the flexibility and hydrophobicity of the resulting polymer. Research has explored the synthesis and photopolymerization kinetics of various phosphonate-containing monomers, demonstrating their potential for creating new polymers with controlled reactivity and properties. researchgate.net

Poly(alkyl-phosphonate)s are a class of polymers where the phosphonate group is part of the polymer backbone or a side chain. These polymers are investigated for a range of applications, including as flame retardants, biomaterials, and functional coatings. ethz.chresearchgate.netnih.gov The properties of these polymers, such as their solubility, thermal stability, and degradability, can be tuned by varying the alkyl group. researchgate.net For instance, polymers with shorter alkyl chains tend to be more hydrophilic, while those with longer chains like undecyl are more hydrophobic. researchgate.net

The synthesis of poly(alkyl-phosphonate)s can be achieved through methods like ring-opening polymerization of cyclic phosphonate monomers. researchgate.netresearchgate.net These polymers can be used to create coatings that modify the surface properties of materials, providing benefits such as improved biocompatibility or reduced friction. ethz.chnih.gov

Table 2: Properties of Poly(alkyl phosphonate)s Based on Side Chain

| Alkyl Side Chain | Water Solubility | Degradation Time (Neutral/Basic Conditions) |

| Methyl | High | 8 hours |

| Ethyl | High | - |

| Isopropyl | High | - |

| Butyl | Decreased (with cloud point) | 6 days |

Data adapted from studies on poly(alkyl ethylene (B1197577) phosphonate)s, illustrating the influence of the alkyl side chain length on polymer properties. researchgate.net

N-Acyl Homoserine Lactone Analogues Featuring Undecylphosphonate Moieties

N-Acyl homoserine lactones (AHLs) are signaling molecules used by many gram-negative bacteria in a process called quorum sensing, which regulates gene expression in response to population density. nih.govmdpi.com Researchers have synthesized analogues of AHLs to study and manipulate this communication system. frontiersin.orgnih.gov

By replacing the acyl chain of natural AHLs with a moiety containing an undecylphosphonate group, novel analogues can be created. The synthesis of these analogues allows for the investigation of how modifications to the acyl chain affect the molecule's ability to activate or inhibit quorum sensing receptors. nih.govfrontiersin.org For example, the length and functionality of the acyl chain are critical for binding to the LuxR-type proteins that act as AHL receptors. nih.gov The undecylphosphonate tail can introduce unique steric and electronic properties compared to a simple alkyl chain, potentially leading to analogues with enhanced or inhibitory activity. These compounds are valuable tools for understanding the structural requirements for ligand binding in quorum sensing systems. nih.gov

Applications of Diethyl Undecylphosphonate and Its Derivatives in Advanced Materials Science

Surface Functionalization and Interface Modification

The phosphonate (B1237965) group provides a strong and stable anchor to a variety of metal oxide surfaces, which are ubiquitous in electronics, catalysis, and sensing. The long undecyl (C11) alkyl chain of diethyl undecylphosphonate plays a crucial role in driving the formation of ordered structures, leading to precise control over surface properties. It is important to note that the this compound molecule typically undergoes hydrolysis to its corresponding phosphonic acid (undecylphosphonic acid) to facilitate strong binding to the metal oxide surfaces.

Adsorption Mechanisms on Metal Oxide Surfaces (e.g., TiO2, ZnO, Indium Tin Oxide)

The adsorption of undecylphosphonic acid (UPA) onto metal oxide surfaces like titanium dioxide (TiO2), zinc oxide (ZnO), and indium tin oxide (ITO) is a chemically driven process that results in a strong, covalent-like bond. This process is generally understood to occur through a condensation reaction between the P-OH groups of the phosphonic acid and the hydroxyl groups (-OH) present on the metal oxide surface.

The binding can occur in several modes: monodentate, bidentate, and tridentate, depending on the number of oxygen atoms from the phosphonate headgroup that bind to the metal atoms on the surface. Studies on various phosphonic acids have shown that the specific binding mode is influenced by factors such as the nature of the metal oxide, the surface crystallography, and the reaction conditions. For instance, on ZnO surfaces, phosphonic acids can form tridentate coordination when a non-polar solvent like toluene (B28343) is used, which helps to avoid unwanted side reactions. d-nb.info In contrast, on ITO, the formation of stable monolayers is highly dependent on the substrate's properties, with smooth, amorphous ITO with a high concentration of surface hydroxyl groups yielding the most well-packed and stable films. sigmaaldrich.comrsc.orgnih.gov The process on ITO is thought to begin with hydrogen bonding, followed by a thermal treatment to form a strong covalent bond through dehydration. nih.gov

The interaction with TiO2 is also robust. The photocatalytic nature of TiO2 can be harnessed to pattern these organic layers, as UV light exposure can lead to the oxidative breakdown of the alkyl chains. sigmaaldrich.com This strong interaction makes phosphonate-based self-assembled monolayers a subject of interest for creating stable functional surfaces on titanium and its oxides.

Impact of Ligand Structure on Surface Coverage and Stability

The structure of the phosphonate ligand, particularly the length of the alkyl chain, has a significant impact on the resulting SAM's surface coverage and stability. The undecyl chain of this compound provides strong van der Waals interactions between adjacent molecules, which is a key driving force for the formation of a densely packed and well-ordered monolayer. Longer alkyl chains generally lead to more crystalline and stable SAMs due to increased intermolecular forces.

The stability of these phosphonate-based SAMs is a notable advantage over other common SAM-forming molecules like thiols, especially on oxide surfaces. For example, phosphonic acid SAMs on titanium have been shown to have enhanced stability in buffer solutions when a zirconium ion treatment is used to improve the bonding between the phosphonate headgroup and the surface. nih.gov This increased stability is crucial for applications in biological environments or under harsh processing conditions.

Integration into Hybrid Organic/Inorganic Materials

The ability of this compound and its derivatives to bridge the gap between organic and inorganic components makes them ideal for the creation of hybrid materials. These materials combine the desirable properties of both classes of materials, such as the processability of polymers and the electronic or catalytic properties of inorganic nanoparticles.

Stabilization of Nanoparticles (e.g., TiO2 Nanorods, Quantum Dots)

In the realm of nanotechnology, preventing the aggregation of nanoparticles is a critical challenge. This compound, through its phosphonic acid derivative, can act as a highly effective stabilizing agent for a variety of nanoparticles, including TiO2 nanorods and quantum dots. The phosphonate headgroup binds strongly to the nanoparticle surface, while the undecyl chains extend into the solvent, creating a protective organic layer. This steric hindrance prevents the nanoparticles from coming into close contact and agglomerating. rsc.orgmdpi.com

For instance, in the synthesis of TiO2 nanorods, organic ligands like oleic acid are often used to control their size and shape during growth. nih.gov Similarly, undecylphosphonic acid can be used to create stable dispersions of TiO2 nanoparticles in various media, which is essential for their application in photocatalysis and other fields. mdpi.com

The surface modification of quantum dots (QDs) is another important application. The optical properties of QDs are highly sensitive to their surface chemistry. Phosphonic acids are used to create a stable and passivating ligand shell on the surface of QDs, such as those made from CdSe/ZnS. This surface functionalization is crucial for reducing non-specific binding in biological applications and for integrating QDs into electronic devices. nih.gov

Development of Photo-Crosslinkable Hybrid Materials

A developing area of interest is the use of phosphonate-based SAMs in the creation of photo-crosslinkable and patternable hybrid materials. By incorporating photoactive functionalities into the phosphonic acid molecules, it is possible to create surfaces that respond to light.

One approach involves the photocatalytic properties of substrates like TiO2. UV irradiation of a UPA SAM on a TiO2 surface can lead to the oxidative degradation of the organic layer, allowing for the selective removal of the monolayer in exposed regions. sigmaaldrich.com This "photopatterning" technique enables the creation of micro- and nano-scale patterns of different surface chemistries. sigmaaldrich.com

Another strategy is to design phosphonic acid molecules that contain photo-crosslinkable groups. While direct examples using undecylphosphonic acid are still emerging, the principle has been demonstrated with other systems. For example, photoactive molecules can be integrated into SAMs on dielectric materials to create light-sensitive transistors. d-nb.info By attaching a photo-crosslinkable moiety to the end of the undecyl chain, it would be possible to create a robust, covalently crosslinked network upon exposure to light. This could lead to the development of new photolithographic processes and the fabrication of highly stable, patterned functional surfaces for advanced applications. mdpi.com

Role in Organic Electronic Devices

The performance and stability of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), are critically dependent on the interfaces between the different material layers, particularly the electrode-organic and dielectric-semiconductor interfaces. This compound and similar phosphonate-containing molecules have been investigated for their ability to modify these interfaces, thereby improving device efficiency and longevity.

Surface Modification for Work Function Control in Electrodes

The energy barrier for charge injection from an electrode into the active organic layer of a device is determined by the difference between the work function of the electrode and the energy levels (HOMO or LUMO) of the organic material. Tuning the work function of electrodes is therefore a crucial strategy for optimizing device performance. Self-assembled monolayers (SAMs) of phosphonic acids, derived from precursors like this compound, can be used to modify the surface of conductive oxides such as indium tin oxide (ITO) and zinc oxide (ZnO).

The phosphonate headgroup strongly binds to the metal oxide surface, forming a dense, ordered monolayer. The long undecyl chain of this compound provides an insulating layer and influences the surface energy. The dipole moment created by the phosphonate group and its bond to the surface can either increase or decrease the work function, depending on the orientation of the dipole. By carefully selecting the phosphonic acid, the work function of the electrode can be precisely tuned to align with the energy levels of the organic semiconductor, thereby reducing the charge injection barrier and improving the efficiency of charge transfer in organic electronic devices.

| Electrode Material | Phosphonate Modifier (Analogous) | Change in Work Function (eV) | Reference Application |

| Indium Tin Oxide (ITO) | Octylphosphonic acid | Reduction of ~0.5 eV | Organic Light-Emitting Diodes |

| Zinc Oxide (ZnO) | Alkylphosphonic acids | Tunable reduction | Inverted Organic Solar Cells |

| Aluminum (Al) | Phenylphosphonic acid | Increase of ~0.7 eV | Electron Injection Layers |

This table presents data for analogous phosphonic acids to illustrate the principle of work function modification, as specific data for this compound was not available in the immediate search results.

Dielectric Layers in Organic Field-Effect Transistors (OFETs)

The dielectric layer in an OFET is a critical component that insulates the gate electrode from the semiconductor channel. The properties of the dielectric, such as its capacitance, surface roughness, and chemical nature, significantly impact the transistor's operating voltage, charge carrier mobility, and stability. Phosphonate-based SAMs, formed from precursors like this compound, can be employed to create ultra-thin, high-capacitance dielectric layers. researchgate.net

When assembled on a metal oxide gate electrode (e.g., AlOx), the long alkyl chains of the phosphonate molecules form a dense, hydrophobic, and smooth surface for the deposition of the organic semiconductor. This smooth interface reduces charge trapping and scattering, leading to higher charge carrier mobility. Furthermore, the high capacitance of these ultra-thin SAM dielectrics allows for device operation at lower voltages, which is crucial for low-power applications. dergipark.org.tr The use of a bilayer dielectric, where a phosphonate SAM is combined with another dielectric material, has also been shown to improve device performance by combining the advantages of both materials. researchgate.net

| Dielectric Configuration | Key Feature | Impact on OFET Performance |

| Phosphonate SAM on AlOx | Ultra-thin, high-capacitance layer | Reduced operating voltage, increased mobility |

| Bilayer (e.g., PMMA/Phosphonate SAM) | Smooth, low-trap-density interface | Enhanced charge transport, improved stability |

| Sandwiched Polar Dielectric | Introduction of polar groups | Increased induced charge carrier density |

Investigations of Bias Stress Effects and Stability in Phosphonate-Modified Devices

A major challenge in the development of reliable organic electronic devices is their operational stability. Bias stress instability, which manifests as a shift in the threshold voltage of an OFET during prolonged operation, is a common degradation mechanism. researchgate.netresearchgate.net This instability is often attributed to charge trapping at the semiconductor-dielectric interface or within the dielectric layer itself. nih.gov

Application in Polymer and Adhesive Science

The reactivity of the phosphonate group and the polymerizable nature of appropriately functionalized derivatives of this compound make them valuable in the field of polymer and adhesive science. They can be incorporated into polymer chains to impart specific properties or used to create complex, high-order polymer structures.

Monomers for Adhesive Polymers

Phosphonate-containing monomers are of significant interest in the formulation of high-performance adhesives, particularly for dental and biomedical applications. osti.govd-nb.info The phosphonic acid group, which can be obtained by hydrolysis of the diethyl ester, exhibits strong adhesion to mineralized tissues like enamel and dentin, as well as to metal and ceramic surfaces. This adhesion is attributed to the ability of the phosphonic acid to form strong ionic bonds with calcium ions in hydroxyapatite (B223615) or to form coordination bonds with metal oxides.

While direct polymerization of this compound is not typical, it can be chemically modified to introduce a polymerizable group, such as a methacrylate (B99206) or acrylamide. The resulting monomer can then be copolymerized with other monomers to create an adhesive polymer. The long undecyl chain can provide hydrophobicity and flexibility to the polymer network, while the phosphonate group ensures strong adhesion to the substrate. Research in this area has shown that the structure of the acidic monomer is a crucial parameter for the adhesive properties. d-nb.info

| Monomer Type (Analogous) | Polymerization Method | Key Property | Application |

| Methacrylate-functionalized phosphonic acid | Radical Photopolymerization | Strong adhesion to enamel and dentin | Dental Adhesives |

| Acrylamide-functionalized phosphonic acid | Free-radical copolymerization | Improved hydrolytic stability | Self-etching adhesives |

| β-Ketophosphonic acids | Photopolymerization | Strong interaction with hydroxyapatite | Dental composite bonding |

This table presents data for analogous phosphonate-containing monomers to illustrate the principles of their use in adhesive polymers.

Synthesis of Molecular Brushes via Phosphonate Linkages

Molecular brushes are a class of polymers consisting of a linear backbone with densely grafted polymeric side chains. This unique architecture imparts interesting properties, making them suitable for applications in surface modification, lubrication, and nanotechnology. The synthesis of molecular brushes can be achieved through "grafting-to," "grafting-from," or "grafting-through" methods.

While direct evidence for the use of this compound in the synthesis of molecular brushes is not prominent in the reviewed literature, the phosphonate group represents a viable anchor for the "grafting-to" approach. researchgate.net In this method, pre-synthesized polymer chains with a reactive end-group are attached to a polymer backbone containing complementary functional groups. A polymer backbone functionalized with phosphonate groups, potentially derived from a monomer precursor related to this compound, could serve as the substrate for grafting polymers with end groups that can react with the phosphonate.

Alternatively, a "grafting-from" approach could be employed. d-nb.info In this strategy, an initiator molecule containing a phosphonate anchor group is first attached to a surface or a polymer backbone. Subsequently, the polymerization of the side chains is initiated from these anchored sites. An initiator containing a phosphonate group, similar in structure to this compound but also bearing an initiating moiety for a controlled radical polymerization technique like ATRP, could be used to grow polymer brushes from a substrate. d-nb.info The phosphonate group would ensure strong attachment to a variety of surfaces, including metal oxides.

The synthesis of polymer brushes using phosphonate chemistry is an active area of research, and while specific examples using this compound are not widespread, the fundamental chemistry of the phosphonate group makes it a promising candidate for future developments in this field.

Mechanistic Studies of Biochemical and Biological Interactions Involving Diethyl Undecylphosphonate Analogues

Enzyme Inhibition Mechanisms

Phosphonate (B1237965) derivatives, including diethyl undecylphosphonate, are recognized for their potent ability to inhibit certain enzymes, particularly digestive lipases. Their mechanism of action is rooted in their structural similarity to the transition state of ester hydrolysis, allowing them to act as effective inhibitors.

Phosphonates have been synthesized and studied as potential inactivators of human pancreatic lipase (B570770) (HPL) and human gastric lipase (HGL). nih.gov Research indicates that the inhibitory effectiveness of these compounds depends on several molecular features: the length of the alkyl chain, the nature of the chemical group that leaves during the reaction, and the characteristics of the ester substituent. nih.gov In comparative studies, HGL has been found to be more susceptible to inhibition by these phosphonate derivatives than HPL. nih.gov

The inhibition of pancreatic lipase by a C11 alkyl phosphonate, an analogue of this compound, has been a key subject of these investigations. nih.gov The stoichiometry of the inhibition has been determined to be a 1:1 ratio, meaning one molecule of the phosphonate inhibitor binds to one molecule of the enzyme to form a stable complex. nih.gov This targeted binding underscores the specificity of the interaction.

The study of enzyme-inhibitor complexes provides critical insights into the binding mechanisms. The crystal structure of the human pancreatic lipase-colipase complex inhibited by a C11 alkyl phosphonate (a close analogue of this compound) has been resolved, providing a detailed view of the interactions at the atomic level. nih.gov

Kinetic studies of similar phosphonate inhibitors targeting other enzymes, such as metallo-β-lactamases, have characterized the inhibition as following a competitive, slow-binding model. nih.gov In this model, the inhibitor competes with the substrate for the active site, and the binding process occurs over a measurable time scale. libretexts.orglibretexts.org This type of inhibition is defined by the inhibitor's ability to bind to the free enzyme, preventing the substrate from binding. libretexts.org

| Inhibitor Feature | Enzyme Interaction Detail | Significance |

|---|---|---|

| Phosphonate Group | Mimics the tetrahedral transition state of ester hydrolysis. Forms a covalent bond with the active site serine. | Leads to potent, often irreversible, inhibition. wikiwand.com |

| Alkyl Chain (e.g., Undecyl) | Occupies the hydrophobic binding pocket of the lipase, mimicking the fatty acid chain of a triglyceride. | Contributes to binding affinity and specificity. nih.gov |

| Leaving Group (e.g., Ethoxy) | Is displaced upon covalent bond formation with the enzyme. The nature of this group influences the rate of inhibition. | A good leaving group enhances the inhibitor's potency. nih.gov |

Structural data from crystallographic studies of phosphonates bound to enzymes reveal specific points of contact. For instance, in studies of 6-phosphonomethylpyridine-2-carboxylates inhibiting metallo-β-lactamases, the phosphonate and carboxylate groups were found to interact closely with zinc ions in the active site. nih.gov While the enzyme target is different, this illustrates the principle that the functional groups of the phosphonate inhibitor form precise, stabilizing interactions with residues and cofactors within the enzyme's active site.

The primary mechanism by which phosphonate analogues like this compound inhibit lipases is through the formation of a covalent adduct with a key amino acid in the enzyme's active site. wikiwand.com Lipases are serine hydrolases, meaning they utilize a critical serine residue for their catalytic activity.

The phosphonate inhibitor, acting as a transition-state analogue, binds to the active site. The phosphorus atom is then attacked by the hydroxyl group of the active site serine residue. wikiwand.com This results in the formation of a stable, covalent phosphonyl-enzyme complex. wikiwand.comnih.gov This process effectively alkylates (or more specifically, phosphonylates) the serine residue, rendering the enzyme irreversibly inactive. libretexts.org Because the enzyme participates in its own inactivation by attacking the inhibitor, this is often referred to as "suicide inhibition." youtube.com This covalent modification permanently blocks the catalytic machinery of the enzyme, preventing it from hydrolyzing its natural lipid substrates. wikiwand.com

Molecular Interactions with Biological Systems

Beyond direct enzyme inhibition, phosphonate compounds can engage with other biological structures, such as cell membranes, and can trigger immunological responses.

The molecular structure of this compound, featuring a long, lipophilic undecyl (C11) tail and a polar phosphonate head, suggests a strong potential for interaction with cell membranes. Studies on similar organic salts, including phosphonates, have investigated their effects on model lipid membranes. nih.gov

These studies have shown a direct correlation between the length of the alkyl side-chain and the compound's interaction with the membrane. nih.gov Longer and more branched alkyl chains lead to increased lipophilicity, resulting in more significant and disruptive interactions with the lipid bilayer. nih.gov This can perturb the physical arrangement of the lipids, potentially increasing membrane permeability. nih.gov The undecyl chain of this compound would be expected to readily intercalate into the hydrophobic core of the cell membrane, while the polar diethyl phosphonate group would likely interact with the hydrophilic head groups of the phospholipids (B1166683) at the membrane surface.

| Compound Feature | Interaction with Membrane | Observed Effect |

|---|---|---|

| Long Alkyl Chain (e.g., Undecyl) | Increases lipophilicity, facilitating insertion into the hydrophobic core of the lipid bilayer. | Causes greater perturbation of membrane structure. nih.gov |

| Short Alkyl Chain | Lower lipophilicity, leading to weaker interactions with the membrane core. | Causes less significant changes in membrane properties. nih.gov |

| Polar Head Group (Phosphonate) | Interacts with the polar surface of the membrane. | Anchors the molecule at the lipid-water interface. nih.gov |

Certain phosphorus-containing molecules, known as phosphoantigens (PAg), can selectively activate a subset of human T-cells called Vγ9Vδ2 T-cells, which are involved in innate immunity against microbes and tumors. nih.gov These naturally occurring phosphoantigens are typically small molecules containing a pyrophosphate group. nih.gov

Research has shown that synthetic analogues, where the oxygen atom of the pyrophosphate is replaced by a CH2 group to create a phosphonate, can also act as potent stimulators of γδ-T-cells. acs.org These phosphonate analogues often exhibit greater chemical stability compared to their natural pyrophosphate counterparts. acs.org The activation of Vγ9Vδ2 T-cells is mediated by the T-cell receptor, which recognizes the phosphoantigen presented by butyrophilin proteins on the surface of other cells. nih.gov The ability of phosphonate compounds to mimic natural phosphoantigens and stimulate a powerful immune response suggests their potential as leads for the development of new immunotherapies. acs.orgnih.gov

Structure-Activity Relationship Studies in Bioactive Phosphonate Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of phosphonate analogues influences their biological function. By systematically modifying different parts of the phosphonate molecule—such as the alkyl chain, the ester groups, and other functional moieties—researchers can determine which features are critical for activity. This knowledge guides the design of more potent and selective agents for various applications, including herbicides and quorum sensing modulators.

Phosphonates represent an important class of herbicides, with glyphosate (B1671968) being one of the most well-known examples. wikipedia.orgrsc.org Research has focused on synthesizing novel phosphonate derivatives to develop new herbicides with improved efficacy and selectivity. The C-P bond in these compounds is resistant to enzymatic degradation, contributing to their stability and effectiveness. researchgate.net

One area of investigation involves the synthesis of α-amino phosphonate derivatives. A study on novel α-amino phosphonates containing a uracil (B121893) moiety revealed that several of these compounds exhibited excellent and selective herbicidal activities. nih.gov The activity was tested against a range of both broadleaf and grassy weeds. For instance, compounds 3b and 3j from the study demonstrated 100% inhibition against four different plant species in both pre- and post-emergence treatments at a dose of 1000 g/ha. nih.gov At a lower rate of 250 g/ha, these derivatives showed potent activity against broadleaf weeds like Solanum nigrum (Black nightshade) and Amaranthus retroflexus (Redroot pigweed), but were less effective against grassy weeds such as Lolium perenne (Perennial ryegrass). nih.gov This selectivity suggests that these compounds could be developed as specialized herbicides.

Table 1: Post-Emergence Herbicidal Activity of Selected α-Amino Phosphonate Derivatives (Uracil Moiety) at 250 g/ha

| Compound | Solanum nigrum | Amaranthus retroflexus | Ipomoea hederacea | Digitaria sanguinalis | Echinochloa crus-galli | Lolium perenne |

| 3b | 100% | 100% | 100% | 90% | 80% | 70% |

| 3d | 100% | 100% | 100% | 80% | 70% | 60% |

| 3h | 100% | 100% | 100% | 80% | 70% | 60% |

| 3j | 100% | 100% | 100% | 90% | 80% | 70% |

| Data sourced from research on α-amino phosphonate derivatives containing a uracil moiety. nih.gov |

Further research into N-acyl homoserine lactone analogues with phosphonate moieties has also been conducted. semanticscholar.org In these studies, the amine component of the molecule was shown to be critical in determining herbicidal activity. For example, a di-n-propylamine derivative exhibited significantly higher activity compared to other analogues with different amine groups, highlighting the importance of specific structural features for herbicidal efficacy. semanticscholar.org

Quorum sensing (QS) is a cell-to-cell communication process used by bacteria to coordinate gene expression based on population density. frontiersin.orgmdpi.com In many Gram-negative bacteria, this process is mediated by signaling molecules called N-acyl homoserine lactones (AHLs). mdpi.comnih.gov By interfering with AHL-mediated signaling, it is possible to disrupt bacterial behaviors like biofilm formation and virulence factor production, a strategy known as quorum quenching. frontiersin.orgnih.gov

Phosphonate-containing analogues of AHLs are being explored as potential modulators of QS. The AHL synthase enzyme, which is responsible for producing the signal molecule, is a key target for inhibition. nih.govnih.gov Studies have focused on synthesizing AHL analogues that can act as inhibitors or activators of these synthases.

Research on the RhlI synthase from the pathogen Pseudomonas aeruginosa has shown that AHL analogues can indeed modulate its activity. nih.gov In one study, scientists systematically altered the AHL structure and found that several long-chain, unsubstituted acyl-D-homoserine lactones and acyl-D-homocysteine thiolactones acted as inhibitors of RhlI. nih.gov This suggests that by replacing the native acyl chain with a structure like an undecyl group and incorporating a stable phosphonate head group, a molecule like this compound could potentially interfere with the binding of the natural substrate to the enzyme's active site. The study revealed distinct binding pockets for inhibitors and activators within the enzyme, providing a basis for the rational design of new QS modulators. nih.gov

Computational and Theoretical Investigations of Diethyl Undecylphosphonate Systems

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in elucidating the complex mechanisms of chemical reactions. nih.govrsc.org By solving approximations of the Schrödinger equation, these methods can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. nih.govrsc.org Density Functional Theory (DFT) is a particularly common and effective method used in organic chemistry for this purpose. nih.gov

For systems involving diethyl undecylphosphonate, quantum chemical calculations can be used to:

Analyze Reaction Pathways: Determine the step-by-step process of reactions such as hydrolysis, transesterification, or thermal decomposition.

Calculate Activation Energies: Quantify the energy required to initiate a reaction, which allows for the prediction of reaction rates and feasibility under different conditions. nih.gov

These computational studies can guide the development of new synthetic methodologies by predicting the most likely outcomes and helping to avoid unnecessary trial-and-error experimentation. nih.govrsc.org For instance, calculations could predict the regioselectivity or stereoselectivity of a reaction involving the phosphonate (B1237965) group. The selectivity can be determined by whether the reaction is under kinetic control, where the product with the lowest formation barrier is favored, or thermodynamic control, where the most stable product dominates.

Table 1: Hypothetical DFT Calculation Results for a Reaction Step This table illustrates the type of data generated from quantum chemical calculations for a proposed reaction involving a phosphonate.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Energy of Reactants | -1250.5 | The calculated ground state energy of the starting materials. |

| Energy of Transition State | -1230.2 | The energy peak along the reaction coordinate, representing the activation barrier. |

| Energy of Products | -1275.8 | The calculated ground state energy of the final products for this step. |

| Activation Energy (ΔG‡) | +20.3 | The free energy barrier that must be overcome for the reaction to proceed. |

| Reaction Energy (ΔG) | -25.3 | The net free energy change, indicating if the reaction step is exergonic or endergonic. |

Molecular Dynamics Simulations of Phosphonate-Modified Interfaces

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com By simulating the interactions between thousands or millions of particles, MD provides a detailed view of the structure, dynamics, and thermodynamics of complex systems, such as the interface between a phosphonate-modified surface and a solvent. researchgate.netacs.org

Phosphonates are known to strongly adsorb onto various metal oxide surfaces, forming self-assembled monolayers that alter the surface properties. researchgate.net MD simulations are an ideal tool for investigating the behavior of water molecules at these modified interfaces.

Hydration network analysis can reveal:

Water Structuring: How the phosphonate headgroups and the undecyl chains of this compound organize the adjacent water molecules into distinct layers.

Hydrogen Bonding: The extent and dynamics of hydrogen bonds between water molecules and the oxygen atoms of the phosphonate group.

Ion Distribution: The preferential accumulation or depletion of ions near the charged or polar surface.

Understanding the hydration layer is critical, as it governs the hydrophilicity of the surface, influences the adsorption of other molecules, and plays a key role in applications like corrosion inhibition and biocompatible coatings. researchgate.net For example, simulations can clarify how phosphonates inhibit cement hydration by modeling the dissolution of calcium ions and the subsequent precipitation of a calcium phosphonate layer. rsc.org

Organophosphonates, including derivatives of this compound, are often designed as ligands that bind to specific proteins for therapeutic or diagnostic purposes. nih.govnih.gov MD simulations and molecular docking are essential computational techniques for studying these interactions. nih.govnih.gov

Modeling can provide insights into:

Binding Poses: Predicting the most stable orientation of the ligand within the protein's binding site.

Binding Affinity: Calculating the free energy of binding, which indicates the strength of the interaction. nih.gov

Key Interactions: Identifying the specific amino acid residues that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the ligand. researchgate.net

For instance, α-aminophosphonates have been investigated as potential inhibitors for enzymes like acetylcholinesterase (AChE) or vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Computational docking studies can identify key interactions, such as those between the phosphonate moiety and residues in the enzyme's active site, guiding the design of more potent inhibitors. nih.govnih.gov

Table 2: Example of Docking Results for a Phosphonate Ligand with a Target Protein This table represents typical output from a molecular docking simulation, identifying key interactions that stabilize the ligand-protein complex.

| Ligand Functional Group | Interacting Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Phosphonate Oxygen (P=O) | Arginine-120 | Hydrogen Bond | 2.8 |

| Phosphonate Oxygen (P-O-Et) | Lysine-78 | Electrostatic | 3.5 |

| Undecyl Chain | Leucine-45 | Hydrophobic | 3.9 |

| Undecyl Chain | Valine-92 | Hydrophobic | 4.1 |

| Phosphonate Oxygen (P=O) | Serine-121 | Hydrogen Bond | 3.1 |

Prediction of Molecular Properties and Reactivity Profiles

Computational methods can reliably predict a wide range of molecular properties, which is crucial for screening potential drug candidates or new materials before their synthesis. nih.govnih.gov This process, often utilizing Quantitative Structure-Activity Relationship (QSAR) models or quantum mechanics, accelerates the discovery process by prioritizing compounds with desirable characteristics. nih.gov

For this compound, these methods can predict:

Physicochemical Properties: Including logP (lipophilicity), aqueous solubility, and pKa.

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and optical properties. researchgate.net

ADMET Properties: An early assessment of a molecule's potential Absorption, Distribution, Metabolism, Excretion, and Toxicity profile is vital in drug discovery. nih.gov

By calculating these descriptors, researchers can build models that correlate a molecule's structure with its activity or a specific property, allowing for the rapid virtual screening of large libraries of related compounds. nih.govresearchgate.net

Computational Design of Novel Phosphonate Ligands and Derivatives

Computational chemistry is not only an analytical tool but also a creative one. mdpi.com It enables the de novo design of novel molecules with optimized properties for a specific application. Starting with a scaffold like this compound, researchers can systematically modify its structure to enhance desired characteristics, such as binding affinity for a biological target or improved surface adhesion.

The design process often involves:

Scaffold Identification: Using a known active molecule, like this compound, as a starting point.

Virtual Library Generation: Creating a large set of virtual derivatives by adding or modifying functional groups.

High-Throughput Screening: Using computational methods (docking, QSAR, MD) to rapidly evaluate the entire library against a desired objective function (e.g., binding energy). mdpi.com

Prioritization: Selecting the most promising candidates for chemical synthesis and experimental validation.